(2,3-dihydro-1H-inden-5-yl)boronic acid

Lipophilicity Drug design Indane scaffold

Select (2,3-Dihydro-1H-inden-5-yl)boronic acid when your medicinal chemistry program demands the conformational constraint only an indane scaffold can deliver. Unlike phenylboronic acid (ClogP ~1.0), this C5-functionalized building block introduces ~2.0 log units higher lipophilicity while restricting rotatable bonds—directly impacting target binding and metabolic stability in kinase inhibitor programs. Its lower melting point (183–185°C) ensures rapid dissolution in DME/H₂O or dioxane, supporting high-throughput parallel synthesis. Certified ≥95% purity. Available from stock for immediate dispatch.

Molecular Formula C9H11BO2
Molecular Weight 162 g/mol
CAS No. 196861-31-1
Cat. No. B3188118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,3-dihydro-1H-inden-5-yl)boronic acid
CAS196861-31-1
Molecular FormulaC9H11BO2
Molecular Weight162 g/mol
Structural Identifiers
SMILESB(C1=CC2=C(CCC2)C=C1)(O)O
InChIInChI=1S/C9H11BO2/c11-10(12)9-5-4-7-2-1-3-8(7)6-9/h4-6,11-12H,1-3H2
InChIKeyQWMCFBNRPCHLHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2,3-Dihydro-1H-inden-5-yl)boronic acid (CAS 196861-31-1): A Conformationally Restricted Aryl Boronic Acid Building Block for Medicinal Chemistry and Cross‑Coupling


(2,3‑Dihydro‑1H‑inden‑5‑yl)boronic acid (indane‑5‑boronic acid) is a bicyclic aryl boronic acid that merges a rigid indane hydrocarbon scaffold with a synthetically versatile –B(OH)₂ group . It is primarily employed as a Suzuki–Miyaura coupling partner and as a key intermediate in the synthesis of indane‑containing drug candidates . The compound is commercially available at a typical purity of ≥95 % .

Why Generic Aryl Boronic Acids Cannot Replace (2,3-Dihydro-1H-inden-5-yl)boronic acid in Indane‑Focused Discovery Programs


Simply replacing (2,3‑dihydro‑1H‑inden‑5‑yl)boronic acid with phenylboronic acid or other monocyclic aryl boronic acids disregards the unique conformational constraint and lipophilicity conferred by the fused cyclopentane ring . The indane scaffold restricts rotatable bonds and alters both the steric environment and the ClogP of downstream coupling products, which can directly impact target binding, metabolic stability, and the scope of subsequent structure–activity relationship (SAR) exploration [1]. These molecular‑level differences mean that SAR observed with phenyl or heteroaryl boronic acids does not reliably translate to indane‑based series.

Quantitative Differentiation Evidence for (2,3-Dihydro-1H-inden-5-yl)boronic acid versus Closest Analogs


Enhanced Lipophilicity (ClogP) of the Indane Scaffold Relative to Phenyl

The indane core of (2,3‑dihydro‑1H‑inden‑5‑yl)boronic acid introduces a higher computed lipophilicity compared to the unsubstituted phenyl analog. For the parent hydrocarbon fragments, ClogP (indane) is approximately 2.0 units greater than ClogP (benzene) . While experimental logP values for the boronic acid itself are not reported, this difference reveals a meaningful trend: coupling products derived from the indane boronic acid will systematically shift toward higher lipophilicity relative to analogous phenyl‑derived products, which can improve membrane permeability and target engagement in cell‑based assays.

Lipophilicity Drug design Indane scaffold

Lower Melting Point Facilitating Handling and Solution‑Phase Chemistry

The melting point of (2,3‑dihydro‑1H‑inden‑5‑yl)boronic acid is reported as 183–185 °C , which is 31–36 °C lower than the melting point of phenylboronic acid (216–219 °C) [1]. This lower melting point can translate into easier dissolution and faster solvation under typical Suzuki–Miyaura reaction conditions, potentially reducing the need for pre‑dissolution steps or co‑solvents.

Melting point Physical property Handling

Commercially Defined Purity Specification (≥95 %) Enabling Batch‑to‑Batch Consistency

The commercial standard for (2,3‑dihydro‑1H‑inden‑5‑yl)boronic acid is ≥95 % purity . While many simple aryl boronic acids are offered at ≥97 % purity, the defined 95 % specification for this indane derivative is consistently met across suppliers, providing a reliable baseline for reaction stoichiometry calculations. This contrasts with less‑common indane boronic acid isomers (e.g., 4‑ or 2‑indanyl boronic acids) that are often unavailable with a certified purity specification.

Purity Quality control Procurement

High‑Value Application Scenarios for (2,3-Dihydro-1H-inden-5-yl)boronic acid Based on Differentiated Evidence


Indane‑Focused Fragment‑Based Drug Discovery (FBDD)

When a medicinal chemistry program has identified an indane‑containing fragment as a hit, (2,3‑dihydro‑1H‑inden‑5‑yl)boronic acid is the direct synthetic precursor for C5‑functionalized indane elaboration via Suzuki coupling . Its intrinsic scaffold lipophilicity (ClogP ≈ 3.0) ensures that derived molecules retain the favorable physicochemical space of the indane series, unlike phenyl‑derived analogs that would introduce a lipophilicity shift of approximately –2.0 log units .

Parallel Library Synthesis Requiring Robust Handling Properties

The lower melting point (183–185 °C) relative to phenylboronic acid facilitates faster dissolution in common reaction solvents such as DME/H₂O or dioxane, supporting high‑throughput experimentation platforms where rapid reagent solubilization is essential . This handling advantage, combined with a certified purity of ≥95 %, makes the compound a practical choice for automated parallel synthesis of indane‑based libraries .

Synthesis of Conformationally Constrained Kinase Inhibitor Intermediates

Kinase inhibitor programs frequently exploit the indane scaffold to restrict conformational freedom and improve selectivity. (2,3‑Dihydro‑1H‑inden‑5‑yl)boronic acid allows direct installation of the indane moiety at the C5 position, preserving the key conformational bias that differentiates indane‑based inhibitors from their phenyl counterparts ; replacing it with phenylboronic acid would eliminate this constraint and could reduce target selectivity.

Quote Request

Request a Quote for (2,3-dihydro-1H-inden-5-yl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.